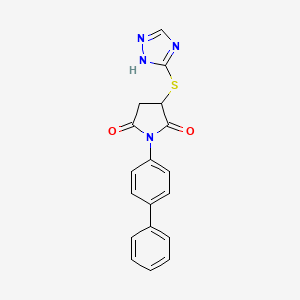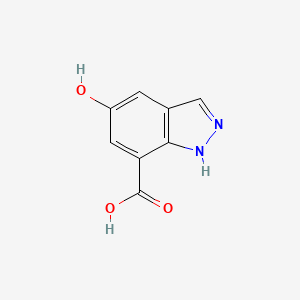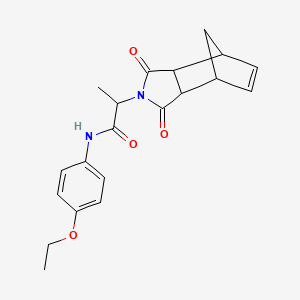![molecular formula C30H41NO3 B12461088 9-[2-(heptyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B12461088.png)
9-[2-(heptyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[2-(HEPTYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,4,5,7,9,10-HEXAHYDROACRIDINE-1,8-DIONE is a complex organic compound with a unique structure that includes a heptyloxyphenyl group and a hexahydroacridine core
Méthodes De Préparation
The synthesis of 9-[2-(HEPTYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,4,5,7,9,10-HEXAHYDROACRIDINE-1,8-DIONE typically involves multiple steps. One common synthetic route includes the reaction of heptyloxybenzaldehyde with dimedone in the presence of a catalyst under reflux conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this process using continuous flow reactors to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
9-[2-(HEPTYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,4,5,7,9,10-HEXAHYDROACRIDINE-1,8-DIONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with desirable properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 9-[2-(HEPTYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,4,5,7,9,10-HEXAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar compounds to 9-[2-(HEPTYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,4,5,7,9,10-HEXAHYDROACRIDINE-1,8-DIONE include:
- 9-[4-(Heptyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 4-(Heptyloxy)phenyl isocyanate
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 9-[2-(HEPTYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,4,5,7,9,10-HEXAHYDROACRIDINE-1,8-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C30H41NO3 |
|---|---|
Poids moléculaire |
463.7 g/mol |
Nom IUPAC |
9-(2-heptoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C30H41NO3/c1-6-7-8-9-12-15-34-25-14-11-10-13-20(25)26-27-21(16-29(2,3)18-23(27)32)31-22-17-30(4,5)19-24(33)28(22)26/h10-11,13-14,26,31H,6-9,12,15-19H2,1-5H3 |
Clé InChI |
INHWERMSBAFWAV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-amino-4-(2-chloro-6-fluorophenyl)-1-(3-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12461015.png)
![(1R,2S)-2-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12461022.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide](/img/structure/B12461030.png)

![2-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B12461048.png)
![1,3-Dihydroxy-6-methyl-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}anthracene-9,10-dione](/img/structure/B12461052.png)
![5-[(Thiophen-2-ylcarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B12461059.png)

![3-(9H-purin-6-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B12461070.png)
![2-{[(E)-naphthalen-1-ylmethylidene]amino}benzamide](/img/structure/B12461076.png)
![N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide](/img/structure/B12461083.png)
![Ethyl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12461095.png)

